N-isopropyl-4-methoxy-3-methylbenzenesulfonamide
CAS No.: 667875-46-9
Cat. No.: VC21504310
Molecular Formula: C11H17NO3S
Molecular Weight: 243.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667875-46-9 |
|---|---|
| Molecular Formula | C11H17NO3S |
| Molecular Weight | 243.32g/mol |
| IUPAC Name | 4-methoxy-3-methyl-N-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C11H17NO3S/c1-8(2)12-16(13,14)10-5-6-11(15-4)9(3)7-10/h5-8,12H,1-4H3 |
| Standard InChI Key | FZSQKCQDQYGAFC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC |
| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC |
Introduction
Structural Features
The compound contains:
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A sulfonamide group () attached to an aromatic ring.
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Substituents on the benzene ring, including:
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A methoxy group () at the 4-position.
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A methyl group () at the 3-position.
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An isopropyl group () attached to the sulfonamide nitrogen.
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Synthesis
The synthesis of N-isopropyl-4-methoxy-3-methylbenzenesulfonamide involves multi-step organic reactions:
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Starting Materials:
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4-Methylbenzenesulfonyl chloride.
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Suitable amines or alkylating agents (e.g., isopropylamine).
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Reaction Process:
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The sulfonyl chloride reacts with isopropylamine under controlled conditions to form the sulfonamide bond.
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Methoxylation and methylation of the benzene ring are achieved via electrophilic substitution reactions.
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Reaction Conditions:
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Solvents like N,N-dimethylformamide (DMF) are commonly used.
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Reaction parameters such as temperature, pH, and time are carefully optimized to ensure high yield and purity.
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Monitoring and Purification:
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Thin-layer chromatography (TLC) is employed to monitor reaction progress.
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Purification involves recrystallization or column chromatography.
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Biological Activities
N-isopropyl-4-methoxy-3-methylbenzenesulfonamide belongs to the sulfonamide class, known for their wide-ranging biological activities:
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Antibacterial Properties:
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Anti-inflammatory Potential:
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Sulfonamides are also explored for their role in reducing inflammation by modulating enzyme activity.
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Applications in Medicinal Chemistry
N-isopropyl-4-methoxy-3-methylbenzenesulfonamide has potential applications in drug development due to its pharmacologically active sulfonamide group:
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Antimicrobial Agents:
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Used as a scaffold for designing drugs targeting resistant bacterial strains.
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Enzyme Inhibitors:
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Explored for applications in metabolic disorders by inhibiting key enzymes.
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Drug Development Studies:
Current Research
Studies have demonstrated that the compound exhibits stability under various pH levels and temperatures, making it suitable for pharmaceutical formulations. Additionally, its chemical reactivity allows for further derivatization to explore new therapeutic uses.
Future Directions
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Anticancer Potential:
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Investigating its role as an enzyme inhibitor in cancer cell metabolism.
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Drug Delivery Systems:
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Exploring its incorporation into targeted drug delivery platforms.
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